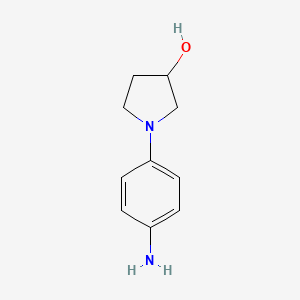

1-(4-Aminophenyl)-3-pyrrolidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

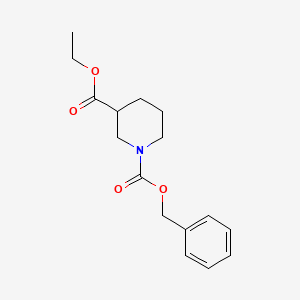

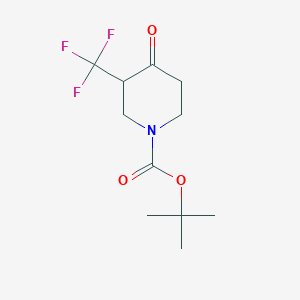

1-(4-Aminophenyl)-3-pyrrolidinol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Application in Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, a key precursor in the medicinal and pharmaceutical industries, benefits from broad synthetic applications and bioavailability. The 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, exhibit a wide range of applicability and have been the focus of intensive investigation. This review discusses the synthetic pathways employed for the development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. It emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The five-membered pyrrolidine ring, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, is widely utilized in medicinal chemistry. These compounds play a crucial role in the treatment of human diseases. The review highlights the bioactive molecules with target selectivity characterized by the pyrrolidine ring. It compares the physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane and investigates the influence of steric factors on biological activity. Additionally, the structure–activity relationship (SAR) of these compounds is discussed, emphasizing the importance of stereochemistry and spatial orientation of substituents in drug candidates (Li Petri et al., 2021).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis of 4-phosphorylated 1,3-azoles and their chemical and biological properties are extensively reviewed. The chemical properties of phosphorylated azoles involve modification reactions of the phosphorus residue, other substituents, and the azole ring. These compounds are part of a wide range of natural molecules and synthetic drugs, characterized by diverse biological activities including insectoacaricidal, anti-blastic, and antihypertensive effects (Abdurakhmanova et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXNLJITQBHSMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610646 |

Source

|

| Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503457-32-7 |

Source

|

| Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)